molecular formula C20H19NO6S B2706336 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid CAS No. 2171820-04-3

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid

Cat. No. B2706336
CAS RN: 2171820-04-3
M. Wt: 401.43
InChI Key: OQYDFIYQFXYTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid” is a chemical compound with a molecular weight of 452.51 . It is also known by its IUPAC name "2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an azetidin-3-yl group via an amide bond . The Fmoc group is a bulky aromatic group, which can influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 452.51 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available resources .

Scientific Research Applications

Applications in Environmental and Health Studies

Several studies have explored the environmental presence and health implications of related fluorinated compounds. For instance, research on perfluorinated compounds (PFCs) in human blood from various countries highlights their widespread distribution and potential health impacts. These studies provide insights into exposure pathways and the persistence of such compounds in the environment and the human body, contributing to a better understanding of their ecological and health ramifications (Kannan et al., 2004; Ericson et al., 2007).

Toxicology and Safety Assessments

Toxicological studies, such as those detailing the effects of acute exposure to acetic acid and related compounds, inform safety guidelines and therapeutic measures following exposure. These studies often focus on the outcomes of ingestion or contact with high concentrations of acetic acid, aiding in the development of medical and emergency responses (Hiran & Kumar, 2017).

Dietary Studies and Health Benefits

Research on the dietary inclusion of acetic acid, primarily through vinegar, suggests potential health benefits, such as weight management, improved metabolic responses, and enhanced satiety after meals. These studies contribute to the broader field of nutritional science, exploring the role of diet in managing obesity and metabolic health (Kondo et al., 2009; Östman et al., 2005).

Environmental Exposure and Monitoring

Studies on the monitoring of environmental exposure to fluorinated and chlorinated compounds, including those similar in structure to the compound , provide crucial data for environmental health assessments. These research efforts help in understanding the distribution and impact of such compounds on wildlife and human health, guiding policy and regulatory decisions (Jiang et al., 2014).

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-18(23)9-20(11-28(25,26)12-20)21-19(24)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYDFIYQFXYTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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